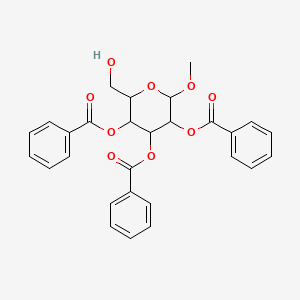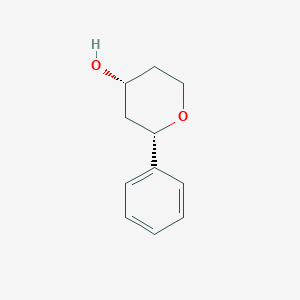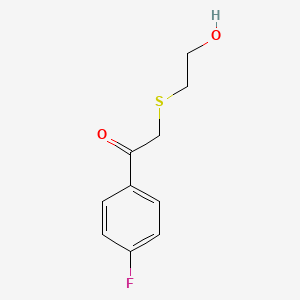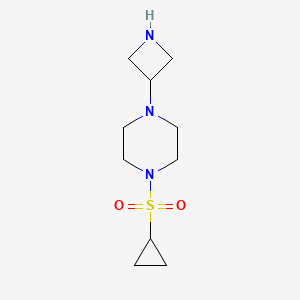
1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclohexan-1-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a cyclohexane ring attached to a triazole ring, which is further substituted with two methyl groups
Méthodes De Préparation
The synthesis of 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclohexan-1-amine typically involves the following steps:
Cyclohexanone Reaction: Cyclohexanone is reacted with hydrazine hydrate to form cyclohexanone hydrazone.
Formation of Triazole Ring: The cyclohexanone hydrazone is then treated with acetic anhydride and ammonium acetate to form the triazole ring.
Methylation: The triazole ring is methylated using methyl iodide to introduce the two methyl groups at the 4 and 5 positions of the triazole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
Analyse Des Réactions Chimiques
1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new drugs.
Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with these targets, leading to inhibition or activation of their functions. This interaction can modulate various biological pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclohexan-1-amine include other triazole derivatives such as:
1,2,4-Triazole: A parent compound with a similar triazole ring structure but lacking the cyclohexane and methyl groups.
3,5-Dimethyl-4H-1,2,4-triazole: A compound with a similar triazole ring and methyl groups but without the cyclohexane ring.
1,4-Dimethyl-4H-1,2,4-triazolium iodide: A triazole derivative with different substituents and ionic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.
Propriétés
Formule moléculaire |
C10H18N4 |
|---|---|
Poids moléculaire |
194.28 g/mol |
Nom IUPAC |
1-(4,5-dimethyl-1,2,4-triazol-3-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C10H18N4/c1-8-12-13-9(14(8)2)10(11)6-4-3-5-7-10/h3-7,11H2,1-2H3 |
Clé InChI |
GYZLDCAKYBDNOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N1C)C2(CCCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid](/img/structure/B13640701.png)
![hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13640713.png)





![(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid](/img/structure/B13640743.png)

![(3,5-dinitrophenyl)methyl(2S)-2-(methylamino)-3-[4-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13640746.png)
![n-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B13640752.png)
